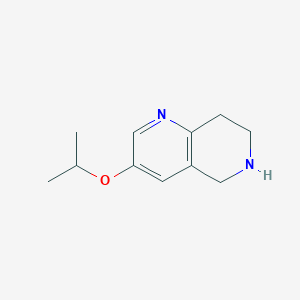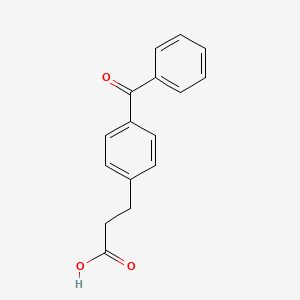
2-Benzyl-1,3-dihydroisoindole-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-dihydroisoindole-4,5-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, making the process versatile.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,3-dihydroisoindole-4,5-diol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-Benzyl-1,3-dihydroisoindole-4,5-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Benzyl-1,3-dihydroisoindole-4,5-diol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .
Comparison with Similar Compounds
Isoindoline: A fully reduced member of the isoindole family.
Catechol: An ortho-dihydroxybenzene with similar hydroxyl groups.
Resorcinol: A meta-dihydroxybenzene with similar structural features.
Uniqueness: 2-Benzyl-1,3-dihydroisoindole-4,5-diol is unique due to its specific benzyl substitution and dihydroisoindole core
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-benzyl-1,3-dihydroisoindole-4,5-diol |
InChI |
InChI=1S/C15H15NO2/c17-14-7-6-12-9-16(10-13(12)15(14)18)8-11-4-2-1-3-5-11/h1-7,17-18H,8-10H2 |
InChI Key |
OHAGPCMMEHVYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine](/img/structure/B13872417.png)

![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)

![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)



![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)

![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)
